molecular formula C24H18ClFO5 B2816270 7-((2-chloro-4-fluorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one CAS No. 847176-12-9

7-((2-chloro-4-fluorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one

Cat. No. B2816270
CAS RN: 847176-12-9
M. Wt: 440.85
InChI Key: DRLPQEYKIAGSHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-((2-chloro-4-fluorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one is a synthetic compound with potential therapeutic applications. It belongs to the family of flavonoids, which are known for their diverse biological activities.

Scientific Research Applications

Antioxidant Properties and ROS/RNS Scavenging Activities

Chromones and xanthones derivatives, including compounds with structural similarities to the specified molecule, have been recognized for their antioxidant properties. They are synthesized and tested for their scavenging activities against both reactive oxygen species (ROS) and reactive nitrogen species (RNS), showing potential as novel agents with improved activity. These compounds exhibit scavenger effects dependent on concentration, with IC50 values found in the micromolar range, suggesting their utility in mitigating oxidative stress-related conditions (Proença et al., 2016).

Anticholinesterase Activity

Research into coumarin derivatives, which share a core structural motif with the specified compound, reveals significant activity toward acetylcholinesterase (AChE), a key enzyme in the breakdown of acetylcholine and involved in Alzheimer's disease. The introduction of certain moieties, such as the benzyloxy group, on the coumarin scaffold can improve anti-AChE activity, highlighting the potential for developing novel treatments for neurodegenerative diseases (Ghanei-Nasab et al., 2016).

Antimicrobial Activities

Novel synthesis of chromene derivatives, including those with halogen substituents, demonstrates promising antimicrobial activities. Such studies underscore the potential of chromene-based compounds in addressing microbial resistance by developing new antimicrobial agents. These synthesized compounds show activity against various microbial strains, indicating their relevance in pharmaceutical research and development (Khafagy et al., 2002).

Molecular Modeling and Drug Design

The investigation into chromene derivatives extends into computational studies, including molecular modeling and docking analyses. These studies provide insights into the interactions between such compounds and biological targets, facilitating the design of more effective drugs. For instance, chromene compounds have been modeled as potential leads for anticancer drugs, suggesting their utility in cancer research and therapy development (Santana et al., 2020).

COX-2 Inhibition for Anti-inflammatory Applications

Some chromene derivatives have been characterized and investigated as novel selective COX-2 inhibitors, an important target for anti-inflammatory drugs. The research includes molecular conformation studies and binding interactions, highlighting the therapeutic potential of chromene compounds in managing inflammation and related diseases (Rullah et al., 2015).

properties

IUPAC Name

7-[(2-chloro-4-fluorophenyl)methoxy]-3-(3,4-dimethoxyphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFO5/c1-28-21-8-4-14(9-23(21)29-2)19-13-31-22-11-17(6-7-18(22)24(19)27)30-12-15-3-5-16(26)10-20(15)25/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLPQEYKIAGSHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC4=C(C=C(C=C4)F)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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